molecular formula C20H25N3OS B5109741 N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide

N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide

Cat. No. B5109741
M. Wt: 355.5 g/mol
InChI Key: HOEQFARSZBBTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide selectively inhibits JAK3, which is a key enzyme in the signaling pathway of cytokines involved in the immune response. By inhibiting JAK3, N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide can block the downstream signaling of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the modulation of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been shown to reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to have immunomodulatory effects, including the reduction of T-cell proliferation and the downregulation of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide has several advantages for lab experiments, including its selectivity for JAK3 and its ability to modulate the immune response. However, it also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide, including the development of more selective JAK3 inhibitors, the investigation of its potential use in other autoimmune diseases, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to better understand the mechanism of action of N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide and its potential long-term effects on the immune system.

Synthesis Methods

N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4,6-dimethyl-2-pyrimidinyl thiol with 2-bromoacetophenone to form 2-(4,6-dimethyl-2-pyrimidinylthio)acetophenone. This intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide. Finally, this compound is reacted with phenylacetyl chloride to form N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide, which is the final product.

Scientific Research Applications

N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune response. By inhibiting JAK3, N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide can modulate the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.

properties

IUPAC Name

N-cyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-14-13-15(2)22-20(21-14)25-18(16-9-5-3-6-10-16)19(24)23-17-11-7-4-8-12-17/h3,5-6,9-10,13,17-18H,4,7-8,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEQFARSZBBTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.